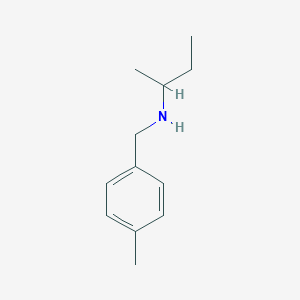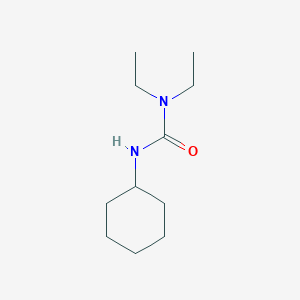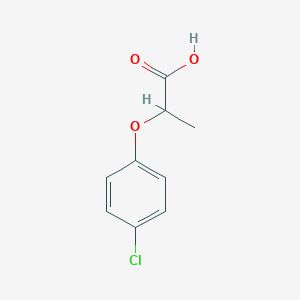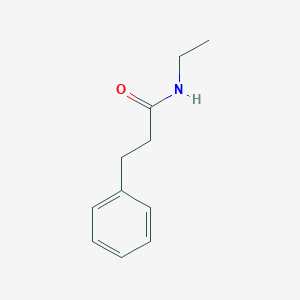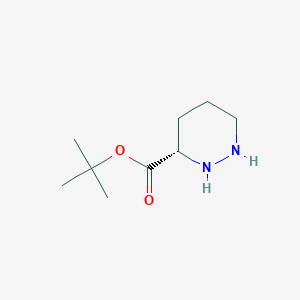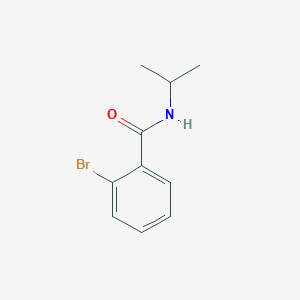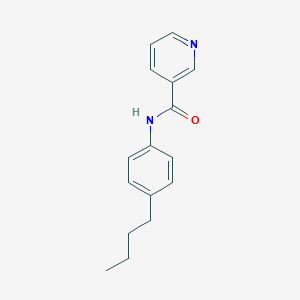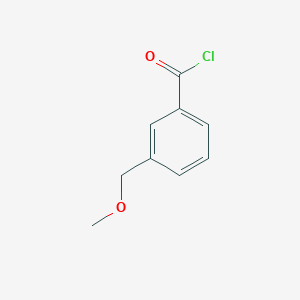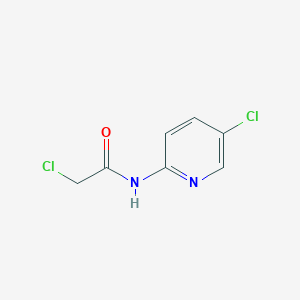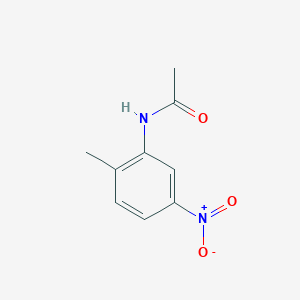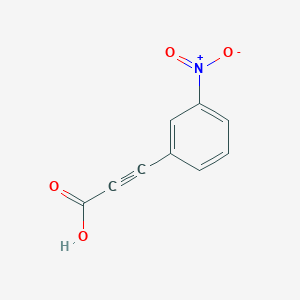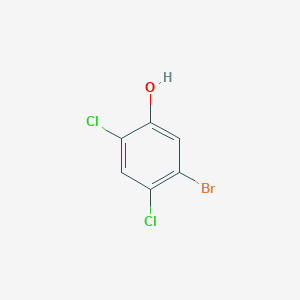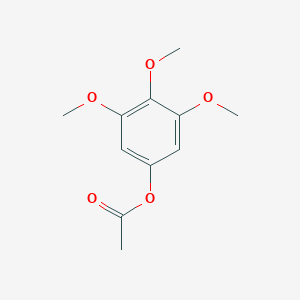
3,4,5-Trimethoxyphenyl acetate
説明
3,4,5-Trimethoxyphenyl acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist who was known for his work on psychoactive compounds.
科学的研究の応用
Synthesis and Pharmacological Activities
- Development of New Medications: A study by Samelyuk and Kaplaushenko (2013) emphasized the significance of 3,4,5-Trimethoxyphenyl acetate in the development of new, low-toxic and highly-efficient medicines. The research focused on synthesizing compounds with potential pharmacological activities and understanding the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis and Improvement Processes
- Improving Synthesis Processes: Qi Yuejin (2010) worked on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, resulting in a practical and scalable method (Qi Yuejin, 2010).
- Optimization of Synthesis Conditions: Wang Yue-qun (2011) optimized the synthesis conditions for 3,4,5-Trimethoxyphenyl acetic acid, an important intermediate in pharmaceutical production (Wang Yue-qun, 2011).
Bioactivity and Antiproliferative Properties
- Antiproliferative Activities Against Cancer Cells: Jin et al. (2006) synthesized derivatives of 3,4,5-Trimethoxyphenyl acetate and evaluated their antiproliferative activities against cancer cells, finding significant efficacy in inhibiting cell growth (Jin et al., 2006).
Chemical and Physical Properties
- Study of Chemical Transformations: Kikushima et al. (2022) used Trimethoxyphenyl iodonium(III) acetate as an efficient arylation reagent for N,O-protected hydroxylamines and N-methoxysulfonamides, demonstrating its versatile application in synthesizing aniline derivatives (Kikushima et al., 2022).
Role in Natural Product Synthesis
- Natural Product Substructure: Hoye and Kaese (1982) discussed the use of 3,4,5-Trimethoxyphenyllithium as a substructure in natural product synthesis, highlighting its utility in carbon-carbon bond formation reactions (Hoye & Kaese, 1982).
Antinarcotic Applications
- Antinarcotic Agent Synthesis: Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents, demonstrating their effectiveness in inhibiting morphine withdrawal syndrome in mice (Jung et al., 2009).
特性
CAS番号 |
17742-46-0 |
|---|---|
製品名 |
3,4,5-Trimethoxyphenyl acetate |
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC名 |
(3,4,5-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 |
InChIキー |
ASPRESJSDRJZBN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
melting_point |
74°C |
その他のCAS番号 |
17742-46-0 |
物理的記述 |
Solid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
